6-Isothiocyanato-2-naphthoic acid

Description

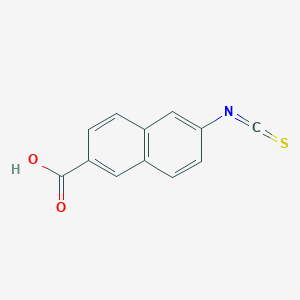

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7NO2S |

|---|---|

Molecular Weight |

229.26 g/mol |

IUPAC Name |

6-isothiocyanatonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H7NO2S/c14-12(15)10-2-1-9-6-11(13-7-16)4-3-8(9)5-10/h1-6H,(H,14,15) |

InChI Key |

LVROGUZIUYPHGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N=C=S)C=C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 6 Isothiocyanato 2 Naphthoic Acid

Established Synthetic Routes to 6-Isothiocyanato-2-naphthoic Acid

The synthesis of this compound is predicated on the availability of its amino precursor, 6-amino-2-naphthoic acid. The journey to this precursor often begins with 6-hydroxy-2-naphthoic acid, a versatile intermediate in its own right.

Synthesis of Key Naphthoic Acid Precursors (e.g., 6-hydroxy-2-naphthoic acid, 6-amino-2-naphthoic acid)

The construction of the 6-substituted-2-naphthoic acid scaffold can be achieved through several synthetic strategies.

Synthesis of 6-Hydroxy-2-naphthoic Acid:

| Starting Material | Key Reagents/Conditions | Product | Yield | Reference |

| Potassium Salt of 2-Naphthol | 170-230°C, CO2 | 6-Hydroxy-2-naphthoic acid | - | nih.gov |

| 6-Bromo-2-naphthol | 1. MeLi, t-BuLi, ether, -78°C to 0°C; 2. CO2 (dry ice) | 6-Hydroxy-2-naphthoic acid | 70% | uobabylon.edu.iq |

| 2-Naphthol | Methoxylation, bromination, Grignard reaction, demethylation | 6-Hydroxy-2-naphthoic acid | 78.5% | google.com |

| 6-isopropyl-2-naphthoic acid ethyl ester | Hydroxylation, hydrolysis, acidification | 6-Hydroxy-2-naphthoic acid | High | google.com |

Synthesis of 6-Amino-2-naphthoic Acid:

The conversion of 6-hydroxy-2-naphthoic acid to 6-amino-2-naphthoic acid can be achieved through the Bucherer reaction. This reaction involves treating the hydroxy-naphthoic acid with ammonia (B1221849) in the presence of a sulfite (B76179) or bisulfite. orgsyn.org Alternative routes to 6-amino-2-naphthoic acid have also been described, such as a method proceeding by way of 6-bromo-2-naphthylamine, which is reported to produce the compound in satisfactory quantities. nih.govresearchgate.net Another, less efficient method, involves the nitration of 2-naphthylamine (B18577) to yield 6-nitro-2-naphthylamine, followed by reduction of the nitro group and introduction of the carboxylic acid functionality. researchgate.net

| Starting Material | Key Reagents/Conditions | Product | Reference |

| 6-Hydroxy-2-naphthoic acid | Ammonia, sulfite or bisulfite (Bucherer reaction) | 6-Amino-2-naphthoic acid | orgsyn.org |

| 6-Bromo-2-naphthylamine | - | 6-Amino-2-naphthoic acid | nih.govresearchgate.net |

| 2-Naphthylamine | Nitration, reduction, carboxylation | 6-Amino-2-naphthoic acid | researchgate.net |

Strategies for Isothiocyanate Group Introduction at the C-6 Position

The conversion of the primary amino group of 6-amino-2-naphthoic acid into an isothiocyanate is a key transformation. The most common reagent for this purpose is thiophosgene (B130339) (CSCl2). The reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, with vigorous stirring. The amine reacts with thiophosgene at the interface of the two solvents.

Another method involves the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). In this case, the amine is reacted with TCDI in an anhydrous aprotic solvent like dichloromethane.

Optimization of Reaction Conditions for Yield and Purity

While specific optimization studies for the synthesis of this compound are not extensively documented, general principles for such transformations can be applied. Key parameters to optimize would include the stoichiometry of the thiocarbonylating agent to prevent side reactions, the choice of solvent to ensure adequate solubility of the starting material while facilitating the reaction, the reaction temperature to control the rate and selectivity, and the pH of the aqueous phase in biphasic reactions to maintain the amine in its reactive free base form. The use of phase-transfer catalysts could also be explored to enhance the reaction rate and yield in biphasic systems. Purification of the final product would likely involve crystallization or chromatographic techniques to remove any unreacted starting material and by-products.

Chemoselective Transformations and Derivatization Reactions of this compound

The dual functionality of this compound allows for a range of chemoselective transformations, enabling its use as a versatile building block.

Reactions with Biologically Relevant Nucleophiles (e.g., amines, thiols) to Form Thiourea (B124793) Derivatives

The electrophilic carbon atom of the isothiocyanate group is highly susceptible to attack by nucleophiles. This reactivity is the basis for the formation of thiourea derivatives.

Reaction with Amines: Primary and secondary amines readily react with isothiocyanates to form the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas. In the context of biological applications, the reaction with the amino groups of amino acids or the side chains of proteins is of particular interest. This reaction is fundamental to the use of isothiocyanates as protein labeling agents and in the Edman degradation for peptide sequencing.

Reaction with Thiols: Thiols, such as the cysteine residue in peptides or the antioxidant glutathione (B108866), can also react with isothiocyanates. The reaction of allyl isothiocyanate with oxidized glutathione has been shown to lead to the cleavage of the disulfide bond and the formation of dithiocarbamate (B8719985) derivatives. researchgate.net

| Nucleophile | Product Type | Significance |

| Primary/Secondary Amines | Thiourea | Labeling, crosslinking, synthesis of bioactive molecules |

| Amino Acids | Thiourea-amino acid conjugate | Bioconjugation, peptide modification |

| Thiols (e.g., Cysteine, Glutathione) | Dithiocarbamate | Bioconjugation, study of antioxidant interactions |

While these reactions are well-established for isothiocyanates in general, specific examples detailing the reaction of this compound with these biological nucleophiles are not widely reported in the literature.

Selective Modification of the Carboxylic Acid Moiety

The selective modification of the carboxylic acid group in the presence of the highly reactive isothiocyanate functionality presents a synthetic challenge. Standard methods for esterification or amidation often employ reagents that would readily react with the isothiocyanate.

To achieve selective modification of the carboxylic acid, a protection strategy for the isothiocyanate group might be necessary. Alternatively, very mild and specific activation methods for the carboxylic acid could be employed. For instance, the use of certain carbodiimides under controlled conditions might favor the formation of an activated ester that could then react with an alcohol or amine. However, without specific literature precedents for this compound, any such approach would require careful empirical optimization to avoid the formation of undesired by-products from the reaction with the isothiocyanate group.

Limited Public Research on Conjugate Development of this compound

Despite a comprehensive search of scientific literature, there is a notable absence of specific research detailing the development of conjugates from this compound for functionalization purposes. While the fundamental chemistry of isothiocyanates and the synthesis of related naphthoic acid derivatives are documented, the application of this compound in forming functional bioconjugates is not a well-represented area in publicly accessible research.

The isothiocyanate group is a well-known reactive moiety used for labeling and conjugation to biomolecules, typically through the formation of a stable thiourea linkage with primary amino groups, such as those found in the side chain of lysine (B10760008) residues in proteins. This general reactivity is the basis for the widespread use of isothiocyanate-containing compounds as fluorescent labels and cross-linking agents.

However, for the specific compound of this compound, detailed studies outlining the synthesis of its conjugates with biomolecules (e.g., proteins, peptides, or nucleic acids), characterization of these conjugates, and their subsequent functional applications appear to be limited or not publicly available.

General Principles of Isothiocyanate Conjugation

Theoretically, the development of conjugates from this compound would follow established protocols for other isothiocyanates. The process would involve the reaction of the isothiocyanate group with a nucleophilic amine on a target molecule.

Table 1: General Reaction Parameters for Isothiocyanate Conjugation

| Parameter | Typical Condition |

| Reaction pH | 8.5 - 9.5 |

| Solvent | Aqueous buffers (e.g., carbonate, borate) or polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | 4 - 25 °C |

| Reaction Time | 2 - 24 hours |

The naphthoic acid moiety of the compound provides a rigid, aromatic scaffold that could potentially serve as a fluorescent reporter group. The carboxylic acid function offers an additional site for further chemical modification or can influence the solubility and binding properties of the resulting conjugate.

Potential for Functionalization

The functionalization of biomolecules with a tag like this compound could, in principle, be applied to:

Fluorescence-based detection: The naphthalene (B1677914) core is inherently fluorescent, and its properties could be exploited for developing fluorescent probes.

Bioanalytical assays: Conjugates could be used in techniques like fluorescence microscopy, flow cytometry, or immunoassays.

Drug delivery research: The molecule could be investigated as a linker or a component of a larger drug-carrier system.

Without specific research findings, any discussion on the development of conjugates of this compound remains speculative. The scientific community has not published detailed accounts of such work, which would be necessary to provide specific examples, reaction efficiencies, or the functional characteristics of the resulting conjugates.

Spectroscopic and High Resolution Structural Elucidation of 6 Isothiocyanato 2 Naphthoic Acid and Its Molecular Adducts

Advanced Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The structural elucidation of 6-isothiocyanato-2-naphthoic acid would rely on a combination of spectroscopic methods to confirm the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule. For this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. The protons on the naphthalene (B1677914) ring would exhibit characteristic chemical shifts and coupling patterns. Based on data from related naphthalenic compounds, the proton chemical shifts can be predicted. For instance, in 2-naphthoic acid, aromatic protons appear in the range of 7.5 to 8.6 ppm. bmrb.ionih.gov The presence of the electron-withdrawing isothiocyanate and carboxylic acid groups would influence the precise shifts of the adjacent protons.

The ¹³C NMR spectrum would provide evidence for all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 165-185 ppm. The carbon of the isothiocyanate group (-N=C=S) would also have a characteristic chemical shift, generally observed between 120 and 140 ppm. The aromatic carbons would generate a series of signals in the 120-140 ppm range. bmrb.iochemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

| Technique | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic (Naphthalene-H) | 7.5 - 8.8 |

| ¹H NMR | Carboxylic Acid (-COOH) | 12.0 - 14.0 (broad singlet) |

| ¹³C NMR | Carboxylic Acid (-C OOH) | 165 - 185 |

| ¹³C NMR | Isothiocyanate (-N=C =S) | 120 - 140 |

| ¹³C NMR | Aromatic (Naphthalene-C) | 120 - 140 |

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₇NO₂S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for naphthoic acids include the loss of the carboxylic acid group. nih.govnist.gov The isothiocyanate group can also undergo characteristic fragmentation.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The most definitive feature would be the strong and characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the range of 2000-2200 cm⁻¹. libretexts.org

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 | Strong |

| Isothiocyanate (-N=C=S) | Asymmetric Stretching | 2000 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

X-ray Crystallography of this compound and Crystalline Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as 1-hydroxy-2-naphthoic acid, provides insight into the likely packing and intermolecular interactions. nih.gov

The formation of crystalline complexes, or molecular adducts, with other molecules could also be investigated. These studies are crucial for understanding intermolecular interactions, which can be important in materials science and drug design. The isothiocyanate group, with its potential for non-covalent interactions, could play a significant role in the formation of such complexes.

Elucidation of Structure Activity Relationships for 6 Isothiocyanato 2 Naphthoic Acid Analogues

Systematic Design and Synthesis of 6-Isothiocyanato-2-naphthoic Acid Derivatives with Varied Substituents

The systematic design of this compound derivatives focuses on modifying three primary regions of the molecule: the naphthalene (B1677914) ring, the carboxylic acid group, and the isothiocyanate moiety itself. The goal is to generate a library of compounds with diverse physicochemical properties (e.g., size, lipophilicity, electronic character) to comprehensively probe the chemical space around the parent structure.

The synthesis of these derivatives generally begins with a suitable substituted 2-naphthoic acid precursor. A common and efficient method for introducing the isothiocyanate group is through the conversion of a primary amine. Therefore, a plausible synthetic pathway involves the use of 6-amino-2-naphthoic acid as a key intermediate. This intermediate can be reacted with an appropriate thiocarbonyl transfer reagent, such as thiophosgene (B130339) (CSCl₂), in the presence of a non-nucleophilic base to yield the target isothiocyanate. nih.gov

To create a diverse library of analogues, various substituents can be introduced onto the naphthalene core. This can be achieved either by starting with pre-substituted naphthalenes or by performing electrophilic substitution reactions on the naphthalene ring at a suitable stage in the synthesis. For example, bromination or nitration could yield precursors to a range of derivatives. The carboxylic acid group can also be modified, for instance, through esterification to modulate properties like cell permeability.

Table 1: Representative Synthetic Scheme for this compound Derivatives

This interactive table outlines the potential starting materials and the corresponding target derivatives that could be synthesized to explore the structure-activity relationship.

| Starting Material Precursor | Target Derivative | R-Group on Naphthalene Ring |

| 6-Amino-2-naphthoic acid | This compound | -H |

| 6-Amino-5-bromo-2-naphthoic acid | 5-Bromo-6-isothiocyanato-2-naphthoic acid | 5-Br |

| 6-Amino-3-methoxy-2-naphthoic acid | 3-Methoxy-6-isothiocyanato-2-naphthoic acid | 3-OCH₃ |

| 6-Amino-7-chloro-2-naphthoic acid | 7-Chloro-6-isothiocyanato-2-naphthoic acid | 7-Cl |

| Methyl 6-amino-2-naphthoate | Methyl 6-isothiocyanato-2-naphthoate | -H (with ester modification) |

Correlation of Structural Features with Specific Biological Activities

For instance, in studies on other aromatic isothiocyanates, the introduction of different substituents has been shown to modulate activity and selectivity for targets like cyclooxygenase (COX) enzymes. nih.gov A study on phenyl-isothiocyanate derivatives revealed that modifying the aromatic ring with bromo or cyano groups, or converting a terminal alcohol to various esters, significantly impacted the inhibitory potency and selectivity against COX-1 and COX-2. nih.gov Specifically, a fluorine-containing ester derivative emerged as a highly potent and selective COX-2 inhibitor. nih.gov

Applying these principles to the this compound scaffold, one can hypothesize how structural changes might affect a given biological activity:

Electron-Withdrawing Groups (e.g., -Cl, -Br, -NO₂) on the naphthalene ring would increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity with target proteins.

Electron-Donating Groups (e.g., -OCH₃, -CH₃) might decrease this intrinsic reactivity but could improve other properties like metabolic stability or binding affinity to a specific pocket.

Steric Hindrance from bulky substituents placed near the isothiocyanate or carboxylic acid groups could influence the orientation of the molecule within a binding site, potentially leading to increased selectivity for a particular biological target.

Carboxylic Acid Modification (e.g., conversion to an ester or amide) would alter the charge and lipophilicity of the molecule, affecting its ability to cross cell membranes and its interaction with targets.

Table 2: Illustrative SAR Data from Phenyl-Isothiocyanate Analogues as COX Inhibitors

This table, based on findings from related isothiocyanate compounds, demonstrates how substituent changes can be correlated with biological activity. nih.gov

| Compound | Aromatic Ring Substituent | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Parent | 4-(2-hydroxyethyl) | Isothiocyanate | >100 | 0.043 | >2325 |

| Analogue 1 | 3-Bromo-4-(2-hydroxyethyl) | Isothiocyanate | >100 | 0.44 | >227 |

| Analogue 2 | 3-Cyano-4-(2-hydroxyethyl) | Isothiocyanate | >100 | 1.12 | >89 |

| Analogue 3 | 4-(2-acetoxyethyl) | Isothiocyanate | 65.5 | 0.05 | 1310 |

| Analogue 4 | 4-(2-(4-fluorobenzoyloxy)ethyl) | Isothiocyanate | >100 | 0.038 | >2582 |

Data is illustrative of SAR principles from analogous series.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For this compound analogues, a QSAR model could serve as a powerful predictive tool to guide the design of new derivatives with potentially enhanced activity, reducing the need for exhaustive synthesis and screening. nih.gov

The development of a QSAR model involves several key steps:

Data Set Assembly: A collection of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is required. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These numerical values represent different aspects of the molecule's structure and properties, including:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Quantifying charge distribution, dipole moment, and orbital energies.

Steric descriptors: Related to the volume and surface area of the molecule (e.g., Molar Refractivity).

Hydrophobic descriptors: Such as the partition coefficient (LogP), which measures lipophilicity.

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to generate an equation that links a subset of the most relevant descriptors to the observed biological activity. The model's statistical quality and predictive power are rigorously assessed using metrics like the correlation coefficient (R²) and cross-validation (q²). nih.gov

A hypothetical QSAR equation might look like:

Predicted Activity (log 1/IC₅₀) = c₀ + c₁(LogP) - c₂(Dipole Moment) + c₃(LUMO Energy)

Where the coefficients (c₁, c₂, c₃) indicate the positive or negative contribution of each descriptor to the activity. Such a model, once validated, could be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates.

Table 3: Hypothetical Data for a QSAR Model of this compound Analogues

This table illustrates the type of data used in a QSAR study, linking calculated molecular descriptors to observed and predicted biological activity.

| Analogue | Substituent (R) | LogP | Molar Refractivity | Observed pIC₅₀ | Predicted pIC₅₀ |

| 1 | -H | 4.10 | 75.3 | 5.8 | 5.7 |

| 2 | 5-Cl | 4.65 | 80.1 | 6.3 | 6.4 |

| 3 | 7-Cl | 4.65 | 80.1 | 6.5 | 6.4 |

| 4 | 5-F | 4.22 | 75.2 | 6.0 | 6.1 |

| 5 | 5-CH₃ | 4.51 | 80.0 | 5.9 | 5.8 |

| 6 | 5-OCH₃ | 4.03 | 79.5 | 6.1 | 6.2 |

Values are hypothetical and for illustrative purposes only.

Molecular Mechanisms of Action and Biological Target Engagement of 6 Isothiocyanato 2 Naphthoic Acid

Investigation of Covalent and Non-Covalent Interactions with Biological Macromolecules

The chemical structure of 6-isothiocyanato-2-naphthoic acid facilitates both covalent and non-covalent interactions with biological macromolecules, which are crucial for its mechanism of action.

Covalent Interactions: The isothiocyanate (-N=C=S) group is a key feature of this compound, known for its ability to form covalent bonds with nucleophilic groups present in proteins. Isothiocyanates, as a class of compounds, are known to react with the cysteine residues of proteins, such as tubulin, leading to the formation of dithiocarbamates. nih.gov This covalent modification of proteins can lead to significant alterations in their structure and function. For instance, the covalent binding of isothiocyanates to tubulin has been shown to disrupt the microtubule network, which can arrest cell growth and induce apoptosis. nih.gov While direct studies on this compound are limited, the reactivity of its isothiocyanate moiety suggests a high potential for similar covalent interactions with a variety of protein targets.

Non-Covalent Interactions: The naphthoic acid portion of the molecule provides a scaffold for various non-covalent interactions. These interactions, though weaker than covalent bonds, are critical for the initial binding and orientation of the molecule within the active or allosteric sites of target proteins. The types of non-covalent interactions that can be anticipated include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the isothiocyanate group can also participate in hydrogen bonding.

Hydrophobic Interactions: The naphthalene (B1677914) ring system is inherently hydrophobic and can engage in hydrophobic interactions with non-polar pockets within proteins. researchgate.netresearchgate.net

Electrostatic Interactions: The ionized carboxylate group can form salt bridges or ionic bonds with positively charged amino acid residues on a protein's surface. researchgate.netyoutube.com

The interplay of these covalent and non-covalent forces dictates the specificity and potency of this compound towards its biological targets.

Identification and Validation of Specific Protein Targets (e.g., P2Y14R, Aurora/PLK kinases)

Research has identified several potential protein targets for compounds structurally related to this compound, suggesting likely targets for the compound itself.

P2Y14 Receptor (P2Y14R): A closely related molecule, a 4,7-disubstituted 2-naphthoic acid derivative referred to as PPTN, has been identified as a selective and high-affinity antagonist of the P2Y14 receptor. nih.govresearchgate.net The P2Y14 receptor is a G protein-coupled receptor activated by UDP-sugars and is highly expressed in immune cells. nih.gov PPTN acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand (UDP-glucose) but does not activate the receptor, thereby blocking its signaling. nih.govresearchgate.net The antagonist activity of this naphthoic acid derivative on the P2Y14 receptor has been validated through its ability to inhibit UDP-glucose-stimulated chemotaxis of human neutrophils. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound also interacts with the P2Y14 receptor.

Table 1: Antagonist Activity of a Naphthoic Acid Derivative (PPTN) at the P2Y14 Receptor

| Parameter | Value | Cell System | Reference |

|---|---|---|---|

| Binding Affinity (KB) | 434 pM | C6 glioma cells expressing P2Y14-R | nih.gov |

| Mode of Action | Competitive Antagonist | C6 glioma cells expressing P2Y14-R | nih.gov |

| Functional Inhibition | Blocks UDP-glucose-promoted chemotaxis | Differentiated HL-60 cells and human neutrophils | nih.govresearchgate.net |

Aurora and Polo-Like Kinases (PLK): The Aurora and Polo-like kinases are families of serine/threonine kinases that play crucial roles in cell cycle regulation, particularly during mitosis. nih.govnih.govnih.gov Their overexpression is common in various cancers, making them attractive targets for anti-cancer drug development. nih.govnih.gov Naphthalene-based compounds have been designed as co-inhibitors of Aurora and PLK kinases. nih.gov For instance, a naphthalene-based derivative, AAPK-25, which contains a 6-amino-2-naphthoic acid core, has shown inhibitory effects on both Aurora and PLK kinases. nih.gov The mechanism of such inhibitors often involves inducing cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov The structural resemblance suggests that this compound might also exhibit inhibitory activity against these kinases. The inhibition of PLK1 can occur through allosteric mechanisms, where a small molecule binds to a site other than the active site, leading to a conformational change that disrupts substrate recognition. nih.gov

Table 2: Investigated Kinase Targets for Naphthalene-Based Inhibitors

| Kinase Family | Specific Members | Role in Cell Cycle | Potential Effect of Inhibition | Reference |

|---|---|---|---|---|

| Aurora Kinases | Aurora A, Aurora B, Aurora C | Mitotic progression, spindle formation, cytokinesis | G2/M arrest, apoptosis | nih.govnih.gov |

| Polo-Like Kinases (PLK) | PLK1, PLK2, PLK3, PLK4, PLK5 | Mitotic entry, spindle assembly, cytokinesis | Mitotic arrest, apoptosis | nih.govnih.gov |

Mechanistic Studies of Cellular Pathway Modulation by this compound

The engagement of this compound with its protein targets leads to the modulation of various cellular pathways.

Based on the known targets of related compounds, the primary pathways affected would likely be those involved in inflammation and cell cycle control.

P2Y14R-Mediated Signaling: By acting as an antagonist at the P2Y14 receptor, a naphthoic acid derivative can block the downstream signaling initiated by UDP-glucose. nih.gov This includes the inhibition of adenylyl cyclase, which would otherwise be suppressed by the activated Gαi subunit coupled to the receptor. nih.gov The ultimate cellular effect is the inhibition of chemotaxis in immune cells like neutrophils, suggesting a role in modulating inflammatory responses. nih.govresearchgate.net

Aurora and PLK Kinase Pathways: Inhibition of Aurora and PLK kinases disrupts the highly regulated process of mitosis. This can lead to a variety of cellular outcomes, including:

G2/M Phase Arrest: Cells are unable to progress through mitosis, leading to an accumulation of cells in the G2 or M phase of the cell cycle. nih.gov

Apoptosis: Prolonged mitotic arrest can trigger programmed cell death. nih.gov

Defects in Cytokinesis: Inhibition can result in the formation of polyploid cells due to a failure to properly divide the cytoplasm. nih.gov

NF-κB Pathway Modulation: Inhibition of Aurora-A has been shown to affect the NF-κB pathway, a key regulator of inflammation and cell survival. nih.gov

The isothiocyanate group itself is known to induce apoptosis through various mechanisms, including the mitochondrial release of cytochrome c and the activation of caspases. nih.gov It can also inhibit the metabolic activation of carcinogens by cytochrome P450 enzymes and induce phase II detoxifying enzymes, contributing to a chemopreventive effect. nih.gov

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-amino-2-naphthoic acid |

| AAPK-25 |

| Cytochrome c |

| PPTN |

Computational Chemistry and Advanced in Silico Modeling of 6 Isothiocyanato 2 Naphthoic Acid

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

In a hypothetical molecular docking study of 6-Isothiocyanato-2-naphthoic acid, the compound would be treated as a flexible ligand, and its potential binding modes with a target protein would be explored. The naphthalene (B1677914) core of the molecule provides a rigid scaffold that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within a protein's binding pocket. researchgate.net The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming crucial interactions with polar residues such as serine, threonine, and lysine (B10760008). researchgate.net The isothiocyanate group, with its electrophilic carbon atom, could potentially form covalent bonds with nucleophilic residues like cysteine or lysine, leading to irreversible inhibition, a characteristic often sought in drug design. nih.gov

The results of such a simulation would typically be presented in a table summarizing the binding affinities (often expressed as a docking score or binding energy) and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

| Tryptophan (Trp) 84 | π-π Stacking | 3.5 |

| Tyrosine (Tyr) 122 | π-π Stacking | 4.2 |

| Lysine (Lys) 99 | Hydrogen Bond (with -COOH) | 2.8 |

| Serine (Ser) 101 | Hydrogen Bond (with -COOH) | 3.1 |

| Cysteine (Cys) 25 | Potential Covalent Bond (with -NCS) | 2.1 |

This table is a hypothetical representation of potential interactions and is not based on experimental data.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability of Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational changes and stability of the ligand-protein complex. nih.govnih.gov

Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy. sfu.ca Analysis of the conformational dynamics of the isothiocyanate group would be of particular interest, as its orientation and accessibility are crucial for potential covalent bond formation. researchgate.net

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

This table presents typical parameters for an MD simulation and is for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.gov DFT can be used to calculate a variety of molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. acs.org

For this compound, DFT calculations could predict the molecule's reactivity. The isothiocyanate group is a known electrophile, and DFT can quantify the partial positive charge on the central carbon atom, confirming its susceptibility to nucleophilic attack. core.ac.uk The calculated HOMO-LUMO energy gap can provide insights into the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map generated from DFT calculations would visually represent the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential around the carboxylic acid group and a positive potential around the isothiocyanate group, highlighting the key sites for electrostatic interactions.

Table 3: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

| Partial Charge on NCS Carbon | +0.45 e |

These values are hypothetical and intended to illustrate the type of data generated from DFT calculations.

By integrating the insights from molecular docking, molecular dynamics, and quantum chemical calculations, a comprehensive in silico profile of this compound can be constructed. This computational approach, while theoretical in the absence of direct experimental validation for this specific compound, provides a robust framework for guiding future experimental studies and unlocking the potential of this intriguing molecule.

Applications of 6 Isothiocyanato 2 Naphthoic Acid As Specialized Chemical Probes

Design and Synthesis of Fluorescent Molecular Probes based on the 2-Naphthoic Acid Scaffold

The design of fluorescent molecular probes based on the 2-naphthoic acid scaffold leverages the intrinsic fluorescence of the naphthalene (B1677914) ring system. The isothiocyanate group (–N=C=S) at the 6-position serves as a key reactive handle, enabling the covalent attachment of the probe to nucleophilic residues on biomolecules, such as the primary amines of lysine (B10760008) residues or the N-terminus of proteins.

The synthesis of these probes typically begins with a precursor molecule, often 6-amino-2-naphthoic acid. This amino-functionalized naphthalene can be converted to the corresponding isothiocyanate through various established chemical methods. A common approach involves the reaction of the amine with thiophosgene (B130339) or a related thiocarbonylating agent. The 2-naphthoic acid moiety itself can be synthesized through methods such as the oxidation of methyl β-naphthyl ketone.

While direct literature on the synthesis of a fluorescent probe from 6-isothiocyanato-2-naphthoic acid is not extensively detailed, the synthesis of related compounds provides a clear pathway. For instance, the synthesis of dipeptidyl amide derivatives from 6-amino-2-naphthoic acid has been reported, demonstrating the feasibility of modifying the naphthalene core for specific applications. mdpi.com The general principle of using isothiocyanates for protein labeling is well-established, with compounds like fluorescein (B123965) isothiocyanate (FITC) being widely used to covalently label proteins for various analytical purposes. nih.govnih.govacs.org

The fluorescence properties of the resulting probe are a critical aspect of its design. The naphthalene core provides the fundamental fluorescence, which can be modulated by the chemical environment and the nature of the biomolecule it binds to. This change in fluorescence upon binding can be exploited for detection and quantification.

Table 1: Key Moieties and Their Functions in Probe Design

| Moiety | Chemical Structure | Function |

| 2-Naphthoic Acid | C₁₁H₈O₂ | Provides the core fluorescent scaffold. |

| Isothiocyanate | -N=C=S | Acts as a reactive group for covalent labeling of biomolecules. |

| 6-Amino-2-naphthoic acid | H₂NC₁₀H₆CO₂H | A common precursor for the synthesis of the isothiocyanate derivative. sigmaaldrich.comtcichemicals.com |

Application in Affinity-Based Proteomics for Global Target Profiling

Affinity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify the protein targets of small molecules in a complex biological sample. researchgate.netresearchgate.netnih.govrsc.org Probes based on this compound are well-suited for this application due to the covalent nature of the isothiocyanate-protein interaction.

In a typical ABPP experiment, a probe derived from this compound would be incubated with a cell lysate or even in live cells. The isothiocyanate group will react with accessible nucleophilic amino acid residues on proteins, forming a stable covalent bond. This effectively "tags" the proteins that interact with the probe.

Following the labeling step, the tagged proteins can be enriched and identified. This is often achieved by incorporating a "handle" into the probe design, such as a biotin (B1667282) tag or a clickable alkyne group, in addition to the isothiocyanate and fluorophore. The handle allows for the selective pull-down of the labeled proteins using affinity chromatography (e.g., streptavidin beads for biotinylated probes). The enriched proteins are then typically digested into peptides and identified using mass spectrometry.

The use of covalent probes in ABPP offers several advantages. The irreversible binding allows for more stringent washing conditions during the enrichment process, reducing the background of non-specifically bound proteins and increasing the confidence in the identified targets. nih.gov While specific studies employing this compound for global target profiling are not prominent in the literature, the principles of using electrophilic fragments for covalent probe discovery are well-documented. nih.govbiorxiv.orgacs.org

Table 2: General Workflow for Affinity-Based Proteomic Profiling

| Step | Description |

| Probe Incubation | The this compound-based probe is incubated with a proteome (e.g., cell lysate). |

| Covalent Labeling | The isothiocyanate group reacts with nucleophilic residues on target proteins, forming a covalent bond. |

| Enrichment | Labeled proteins are captured using an affinity handle incorporated into the probe (e.g., biotin-streptavidin). |

| Identification | Enriched proteins are identified using mass spectrometry. |

Utilization in High-Throughput Screening and Mechanistic Studies in Cellular Assays

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds for a specific biological activity. mdpi.com Probes derived from this compound can be utilized in HTS assays in several ways.

The fluorescent nature of the naphthalene core makes these probes suitable for fluorescence-based HTS assays. For example, a competition-based assay could be designed where a library of compounds is screened for their ability to prevent the binding of the fluorescent probe to a target protein. A decrease in the fluorescence signal would indicate a "hit."

Furthermore, the covalent reactivity of the isothiocyanate group can be exploited in HTS to identify covalent inhibitors. mdpi.comatomwise.com Screening a library of electrophilic compounds can lead to the discovery of potent and selective inhibitors. nih.govbiorxiv.orgacs.org The this compound scaffold provides a starting point for developing such a library.

In mechanistic studies within cellular assays, these probes can be used to visualize the localization of target proteins or to monitor changes in their expression or activity. The covalent nature of the labeling allows for the tracking of the labeled protein over time, providing insights into its cellular dynamics. While specific examples utilizing this compound in published HTS campaigns are scarce, the general utility of fluorescent and covalent probes in these applications is widely recognized. mdpi.com

Table 3: Potential HTS Applications of this compound Probes

| Assay Type | Principle |

| Fluorescence Polarization (FP) | Changes in the polarization of emitted light upon probe binding to a target can be measured. |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between the probe (as a donor or acceptor) and another fluorophore can be used to monitor binding events. |

| Competition Assays | Screening for compounds that displace the fluorescent probe from its target, leading to a change in fluorescence. |

| Covalent Fragment Screening | Identifying small molecules from a library that covalently bind to a target of interest. nih.govbiorxiv.orgacs.org |

Future Perspectives and Emerging Research Avenues for 6 Isothiocyanato 2 Naphthoic Acid in Interdisciplinary Research

Exploration of Novel Biological Pathways and Therapeutic Implications

The identification of molecular targets through omics is the first step toward uncovering novel biological pathways modulated by 6-Isothiocyanato-2-naphthoic acid. Since the upstream molecular targets of many isothiocyanates are still largely unknown, this area represents a significant frontier in research. nih.gov

By mapping the protein interaction network of this compound, researchers can move beyond well-established pathways and explore previously uncharacterised biological functions. For instance, if proteomic studies identify binding to enzymes not previously associated with isothiocyanate activity, it could open up new avenues for therapeutic development. The binding of isothiocyanates to cysteine residues, which are often found in the catalytic sites of enzymes, can significantly alter enzymatic activity and cellular signaling. nih.gov

The exploration of these novel pathways has significant therapeutic implications. If this compound is found to modulate pathways involved in diseases beyond cancer, such as neurodegenerative disorders or metabolic diseases, its potential applications could be greatly expanded. The process involves constructing and testing engineered metabolic pathways to understand the function and potential of novel bioactive compounds. researchgate.net This approach could lead to the design of more potent and selective second-generation compounds based on the this compound scaffold.

Development of Multifunctional Chemical Tools for Complex Biological Systems

The reactivity of the isothiocyanate group makes this compound an ideal candidate for development into a multifunctional chemical tool for studying complex biological systems. By modifying its structure, researchers can create probes to investigate biological processes with high precision.

One key strategy is the development of "clickable" derivatives. By incorporating a bioorthogonal handle, such as an alkyne or azide, into the naphthoic acid backbone, researchers can use click chemistry to attach reporter tags (e.g., fluorophores, biotin) after the compound has interacted with its cellular targets. This allows for the visualization, isolation, and identification of target proteins without the need for radiolabeling.

Furthermore, photo-affinity labeling probes could be developed. This would involve incorporating a photoreactive group into the molecule. Upon exposure to UV light, the probe would form a permanent covalent bond with its binding partners, allowing for more robust capture and identification of even transient or weak interactions. These advanced chemical tools would facilitate a more dynamic and precise interrogation of the cellular functions of this compound, providing invaluable insights into its role in health and disease.

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 6-isothiocyanato-2-naphthoic acid, and how do reaction conditions influence yield?

- Methodology : Start with 6-amino-2-naphthoic acid as a precursor, reacting it with thiophosgene or carbon disulfide under controlled pH (neutral to slightly alkaline) to introduce the isothiocyanate group. Use inert solvents (e.g., dichloromethane) and monitor temperature (0–5°C) to minimize side reactions. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry and reaction time .

- Key Considerations : Confirm intermediate formation (e.g., thiourea derivatives) using FT-IR (C=S stretch at ~1200 cm⁻¹) and LC-MS.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in amber glass containers under nitrogen at –20°C to prevent hydrolysis. Avoid exposure to moisture, strong oxidizers, and light. Conduct stability tests by HPLC over 72 hours at room temperature to assess degradation rates. Use desiccants in storage vials .

- Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of dust or vapors .

Q. What analytical techniques are most effective for confirming the purity of this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity. Validate with NMR (¹H and ¹³C) to confirm structural integrity. For trace impurities, use high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do electronic effects of the isothiocyanate group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations to map electron density around the isothiocyanate (–N=C=S) group. Compare reactivity with analogs (e.g., 6-hydroxy-2-naphthoic acid) by measuring reaction rates with amines or thiols. Use kinetic studies (UV-Vis or stopped-flow techniques) to determine activation parameters .

- Data Interpretation : Higher electrophilicity at the carbon in –N=C=S correlates with faster nucleophilic attack. Compare Hammett substituent constants for predictive modeling .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodology : Systematically test solubility in aprotic (e.g., DMSO, DMF) and protic (e.g., methanol, water) solvents. Measure saturation concentrations gravimetrically at 25°C. Adjust pH to assess ionization effects (e.g., logD at pH 7.4 vs. 9.0). Use molecular dynamics simulations to model solvent interactions .

- Key Insight : The isothiocyanate group’s polarity reduces solubility in nonpolar solvents, while hydrogen bonding with protic solvents enhances dissolution .

Q. What strategies mitigate degradation during biological assays involving this compound?

- Methodology : Pre-treat the compound with stabilizers (e.g., ascorbic acid) to counteract oxidative degradation. Use LC-MS/MS to identify degradation products (e.g., thiourea derivatives). Optimize assay buffers (pH 6–8) and conduct time-course studies to determine half-life under physiological conditions .

Q. How do steric and electronic effects of substituents on the naphthalene ring modulate bioactivity?

- Methodology : Synthesize analogs with substituents at positions 3, 5, or 7 (e.g., methoxy, hydroxy). Test cytotoxicity and target binding (e.g., enzyme inhibition) using in vitro assays. Correlate activity trends with computational docking studies (AutoDock Vina) to map interactions .

- Contradiction Analysis : Hydroxyl groups enhance hydrogen bonding but may reduce cell permeability, while bulky substituents hinder target access .

Methodological Guidelines for Data Analysis

- Handling Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR and HRMS for structure confirmation). Compare findings with structurally related compounds (e.g., 6-hydroxy- or 6-methoxy-2-naphthoic acid) to identify trends .

- Experimental Design : Include control experiments with precursor compounds (e.g., 6-amino-2-naphthoic acid) to isolate the isothiocyanate group’s contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.